2-Methoxy-4H-3,1-benzothiazine-4-thione
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Overview
Description
2-Methoxy-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4H-3,1-benzothiazine-4-thione typically involves the use of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid or its esters with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4H-3,1-benzothiazine-4-thione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-4H-3,1-benzothiazine-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against serine proteases.
Medicine: Research indicates potential anticancer, antifungal, and antimicrobial activities.
Industry: It is explored for use in materials science, particularly in the development of new polymers and coatings .
Mechanism of Action
The mechanism by which 2-Methoxy-4H-3,1-benzothiazine-4-thione exerts its effects involves interactions with biological targets through hydrogen bonding and π–π interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in the substituents attached to the ring.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur and exhibit different biological activities.
Uniqueness
2-Methoxy-4H-3,1-benzothiazine-4-thione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
62247-89-6 |
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Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
2-methoxy-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C9H7NOS2/c1-11-9-10-7-5-3-2-4-6(7)8(12)13-9/h2-5H,1H3 |
InChI Key |
FCLFPQFLLRYNQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=S)S1 |
Origin of Product |
United States |
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